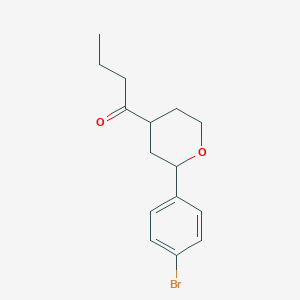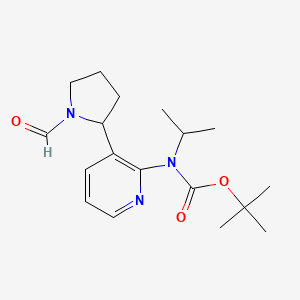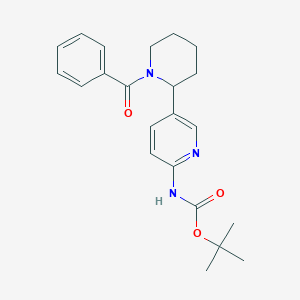
tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a piperidine ring
Métodos De Preparación
The synthesis of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to hydrogenation using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .
Análisis De Reacciones Químicas
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Drug Development: It serves as a building block in the development of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .
Comparación Con Compuestos Similares
tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is a precursor in the synthesis of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of biologically active molecules.
Propiedades
Fórmula molecular |
C19H30N4O2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-12-5-4-8-16(23)15-7-6-9-21-17(15)22-13-10-20-11-14-22/h6-7,9,16,20H,4-5,8,10-14H2,1-3H3 |
Clave InChI |
CITOPIJCOKCLLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)






![2-O-(2,9-diazaspiro[5.5]undecane-9-carbonyl) 1-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-2,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815602.png)
